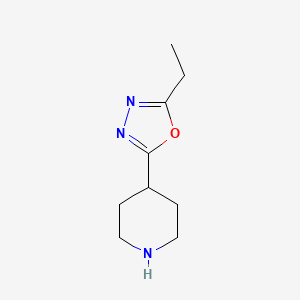

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazoles often involves cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized by techniques such as FT-IR, LCMS, and NMR .

Applications De Recherche Scientifique

Pharmacological Activity

1,3,4-Oxadiazole derivatives, such as “4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine”, have a broad spectrum of pharmacological activities . They are known to exhibit antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . They have also attracted interest in medicinal chemistry as surrogates (bioisosteres) for carboxylic acids, esters, and carboxamides .

Antibacterial and Antifungal Activity

The antibacterial and antifungal activity of 1,3,4-oxadiazole derivatives have been investigated against various strains of bacteria and fungi . For instance, 2-(5-amino-1,3,4-oxadiazol-2-yl)-4-bromophenol and 5-(3,5-dibromophenyl)-1,3,4-oxadiazol-2-amine were tested against Gram-positive bacteria like Streptococcus aureus, Bacillus subtilis, and Gram-negative bacteria like Klebsiella pneumoniae and Escherichia coli .

Anti-Inflammatory and Analgesic Activity

1,3,4-Oxadiazole derivatives are known to exhibit anti-inflammatory and analgesic properties . They are considered important pharmacophores and have been associated with multiple biological activities, including anti-inflammatory and analgesic effects .

Antiviral Activity

1,3,4-Oxadiazole derivatives have shown potential as antiviral agents . For example, Raltegravir, an antiretroviral drug, contains a 1,3,4-oxadiazole unit .

Anticancer Activity

1,3,4-Oxadiazole derivatives have also been studied for their anticancer properties . Zibotentan, an anticancer agent, contains a 1,3,4-oxadiazole unit .

Antitrypanosomal Activity

1,3,4-Oxadiazole derivatives have been studied for their potential antitrypanosomal activity . The synthesized compounds were evaluated for cytotoxicity and anti-trypanosomal activity .

Antifungal Activity

1,3,4-Oxadiazole derivatives have been evaluated for their antifungal activities . The in vitro antifungal activities of these compounds were tested against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .

Materials Science Applications

1,3,4-Oxadiazole structures have become promising scaffolds for materials science applications, including OLEDs, membranes for high-pressure mixed-gas separation, corrosion inhibitors, optoelectronic devices, energetic materials, and metal ion sensors .

Mécanisme D'action

- The primary targets of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine can vary depending on its specific application. However, it is demonstrated that 1,3,4-oxadiazole hybrids with other pharmacophores have different mechanisms of action by targeting various enzymes and proteins involved in cancer cell proliferation .

Target of Action

Propriétés

IUPAC Name |

2-ethyl-5-piperidin-4-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-2-8-11-12-9(13-8)7-3-5-10-6-4-7/h7,10H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYGUDFBYMVFDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1289008.png)

![2-Azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1289022.png)

![5-(Bromomethyl)benzo[d]oxazole](/img/structure/B1289023.png)